
Thiocyanic acid, 4-phenoxybenzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 4-phenoxybenzyl ester is an organic compound with the molecular formula C14H11NO2S It is an ester derivative of thiocyanic acid and 4-phenoxybenzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-phenoxybenzyl ester typically involves the esterification of thiocyanic acid with 4-phenoxybenzyl alcohol. This reaction can be catalyzed by acid catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
HSCN+C6H4(OCH2C6H5)→C6H4(OCH2C6H5)SCN+H2O
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that can be easily recovered and recycled is also common in industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 4-phenoxybenzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield thiocyanic acid and 4-phenoxybenzyl alcohol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Substitution: The thiocyanate group can be substituted by nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alcohols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Thiocyanic acid and 4-phenoxybenzyl alcohol.
Oxidation: Sulfoxides or sulfones.
Substitution: Corresponding amides, thiocyanates, or ethers.
Scientific Research Applications
Thiocyanic acid, 4-phenoxybenzyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds. It is also used in the study of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of thiocyanic acid, 4-phenoxybenzyl ester involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can disrupt cellular processes and inhibit the growth of microorganisms. Additionally, the phenoxybenzyl moiety can interact with hydrophobic regions of biological membranes, enhancing the compound’s antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Thiocyanic acid, phenylmethyl ester: Similar structure but lacks the phenoxy group.
Thiocyanic acid, 2,4-dinitrophenyl ester: Contains nitro groups, which significantly alter its chemical properties and reactivity.
Isothiocyanic acid derivatives: Compounds where the thiocyanate group is replaced by an isothiocyanate group, leading to different reactivity and biological activities.
Uniqueness
Thiocyanic acid, 4-phenoxybenzyl ester is unique due to the presence of the phenoxybenzyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
73909-02-1 |
|---|---|
Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
(4-phenoxyphenyl)methyl thiocyanate |
InChI |
InChI=1S/C14H11NOS/c15-11-17-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2 |
InChI Key |
HZWXKVPCNDGWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


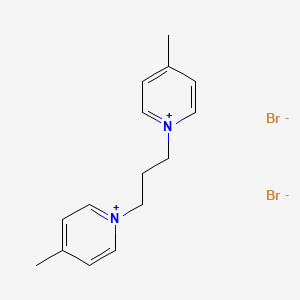
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)
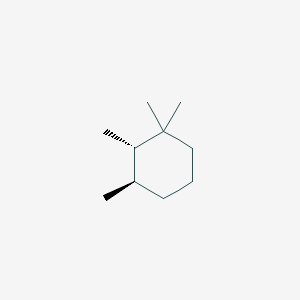

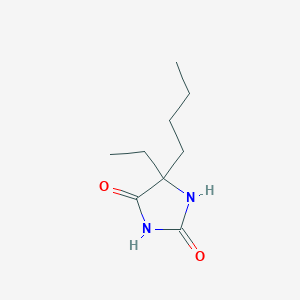
![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
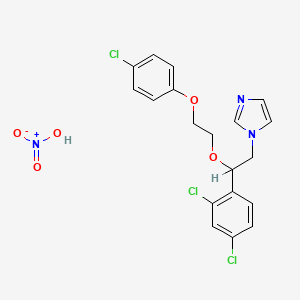
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)
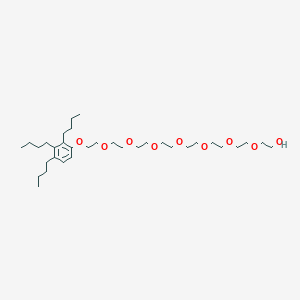
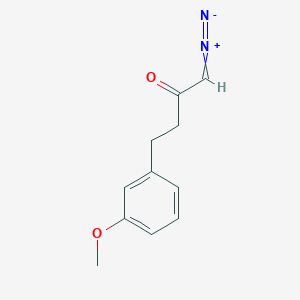
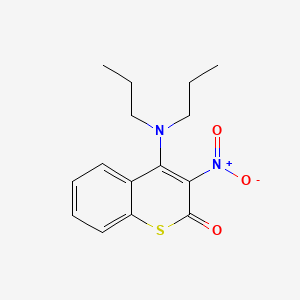
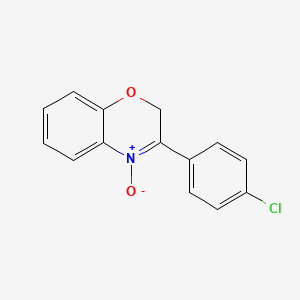
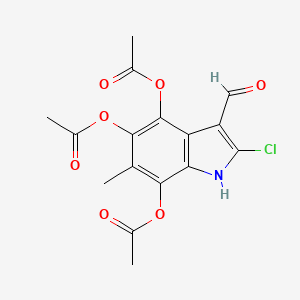
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
